molecular formula C13H19NO3 B14401587 Methyl (4-ethoxy-3-propylphenyl)carbamate CAS No. 88715-42-8

Methyl (4-ethoxy-3-propylphenyl)carbamate

Cat. No.: B14401587
CAS No.: 88715-42-8
M. Wt: 237.29 g/mol
InChI Key: VROXTEXHCVLCIR-UHFFFAOYSA-N
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Description

Methyl (4-ethoxy-3-propylphenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-ethoxy-3-propylphenyl)carbamate typically involves the reaction of 4-ethoxy-3-propylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as crystallization or distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-ethoxy-3-propylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and oxides.

Scientific Research Applications

Methyl (4-ethoxy-3-propylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-ethoxy-3-propylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

Methyl (4-ethoxy-3-propylphenyl)carbamate is unique due to its specific structural features, such as the ethoxy and propyl groups attached to the phenyl ring.

Properties

CAS No.

88715-42-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl N-(4-ethoxy-3-propylphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-4-6-10-9-11(14-13(15)16-3)7-8-12(10)17-5-2/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

VROXTEXHCVLCIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)NC(=O)OC)OCC

Origin of Product

United States

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